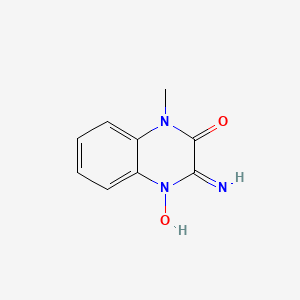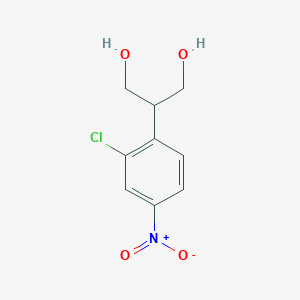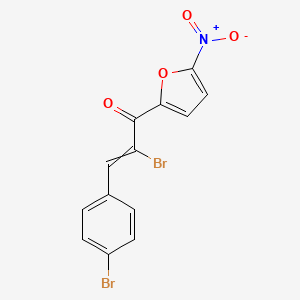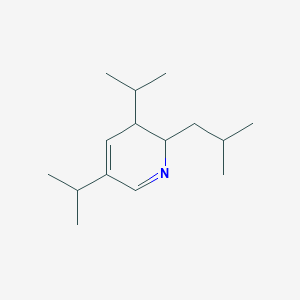
1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride is a complex organic compound that features a pyridinium core substituted with a benzyl group and an oxazole ring
Métodos De Preparación
The synthesis of 1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors such as amino alcohols or nitriles with carboxylic acids under dehydrating conditions.
Pyridinium formation: The final step involves the quaternization of the pyridine ring with an alkylating agent, such as methyl iodide or benzyl chloride, to form the pyridinium salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the oxazole or pyridinium rings.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or oxazole positions, often using nucleophiles such as amines or thiols.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways or receptors.
Materials Science: Its properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used as a probe or marker in various biological assays to study cellular processes or interactions.
Mecanismo De Acción
The mechanism by which 1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridinium and oxazole rings can participate in binding interactions, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Benzyl-4-(5-phenyl-1,3-oxazol-2-yl)pyridin-1-ium chloride can be compared with similar compounds such as:
1-Benzyl-4-(5-phenyl-1,3-imidazol-2-yl)pyridin-1-ium chloride: Similar structure but with an imidazole ring instead of oxazole, leading to different chemical and biological properties.
1-Benzyl-4-(5-phenyl-1,3-thiazol-2-yl)pyridin-1-ium chloride: Contains a thiazole ring, which can alter its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Propiedades
Número CAS |
92752-08-4 |
|---|---|
Fórmula molecular |
C21H17ClN2O |
Peso molecular |
348.8 g/mol |
Nombre IUPAC |
2-(1-benzylpyridin-1-ium-4-yl)-5-phenyl-1,3-oxazole;chloride |
InChI |
InChI=1S/C21H17N2O.ClH/c1-3-7-17(8-4-1)16-23-13-11-19(12-14-23)21-22-15-20(24-21)18-9-5-2-6-10-18;/h1-15H,16H2;1H/q+1;/p-1 |
Clave InChI |
YSXCJBBHKVSOSM-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=NC=C(O3)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine](/img/structure/B14346470.png)

![4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14346475.png)
![ethyl (2S,7R)-4,4-dimethyl-5-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-7-carboxylate](/img/structure/B14346481.png)
![Zinc, chloro[4-(dimethylamino)phenyl]-](/img/structure/B14346485.png)





![2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine](/img/structure/B14346520.png)

